molecular formula C17H21NO B8406819 2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine

2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine

Cat. No. B8406819
M. Wt: 255.35 g/mol
InChI Key: PMHIMFDDHRATPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-(5-tert-butyl-2-methoxyphenyl)-5-methylpyridine

InChI

InChI=1S/C17H21NO/c1-12-6-8-15(18-11-12)14-10-13(17(2,3)4)7-9-16(14)19-5/h6-11H,1-5H3

InChI Key

PMHIMFDDHRATPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-methylpyridine [purchased from TCI] (0.827 g, 4.81 mmol), (5-(tert-butyl)-2-methoxyphenyl)boronic acid [Intermediate 5] (1.2 g, 5.77 mmol) and potassium carbonate (0.997 g, 7.21 mmol) in dimethoxyethane (15 mL) and water (5 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (277.8 mg, 0.24 mmol) was added and the reaction mixture heated to 80° C. in a sealed vial for 22 hours. The cooled reaction mixture was partitioned between ethyl acetate (80 mL) and 1 M aqueous sodium hydroxide solution (80 mL), the organic phase separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 35% ethyl acetate in hexanes to give 2-(5-(tert-butyl)-2-methoxyphenyl)-5-methylpyridine (1.216 g, 99% yield) as a colorless oil.
Quantity
0.827 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
277.8 mg
Type
catalyst
Reaction Step Two

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